Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-

Catalog No.
S13242577
CAS No.
140405-71-6
M.F
C19H16BrN3O3S
M. Wt
446.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)...

CAS Number

140405-71-6

Product Name

Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-

IUPAC Name

6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

Molecular Formula

C19H16BrN3O3S

Molecular Weight

446.3 g/mol

InChI

InChI=1S/C19H16BrN3O3S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18-21-19-23(22-18)14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3

InChI Key

SLUQVEDMAFGEEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Br

Thiazolo(3,2-b)(1,2,4)-triazole, specifically 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-, is a complex heterocyclic compound that features a fused thiazole and triazole ring system. This compound is notable for its unique structural characteristics, including the presence of bromine and methoxy substituents on the phenyl groups. The thiazolo[3,2-b][1,2,4]triazole framework is recognized for its potential in various chemical and biological applications due to its diverse reactivity and biological activity.

The reactivity of thiazolo(3,2-b)(1,2,4)-triazole derivatives has been extensively studied. Notably, the [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium salts exhibit significant interactions with nucleophiles. These reactions can lead to the formation of poly-functional derivatives through nucleophilic substitution and other mechanisms. For instance, reactions involving hydroxide ions have been shown to cleave thiazoline moieties and produce symmetric triazoles .

Thiazolo(3,2-b)(1,2,4)-triazole compounds demonstrate a range of biological activities. Studies have indicated that certain derivatives possess potent anticancer properties against various human cancer cell lines, including renal cancer and melanoma . Additionally, some compounds within this class have shown anti-inflammatory effects and ulcerogenic potential in animal models . The presence of specific functional groups often enhances their biological efficacy.

Several synthetic routes have been developed for thiazolo(3,2-b)(1,2,4)-triazole derivatives:

  • Cyclocondensation Reactions: These involve the cyclization of 1,2,4-triazole-3-thiol with various electrophiles such as N-arylmaleimides or oxocompounds to yield substituted triazoles .
  • Hantzsch Condensation: This method allows for the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives from thioxotriazoles and α-bromoketones .
  • Pd-Catalyzed Reactions: Recent advancements include copper-free palladium-catalyzed reactions for synthesizing 2-substituted derivatives .

These methods highlight the versatility in synthesizing different derivatives tailored for specific applications.

Thiazolo(3,2-b)(1,2,4)-triazole compounds find applications across various fields:

  • Pharmaceuticals: Due to their anticancer and anti-inflammatory properties, they are being explored as potential drug candidates.
  • Agriculture: Some derivatives may exhibit herbicidal or fungicidal activities.
  • Materials Science: Their unique electronic properties make them suitable for use in organic electronics and sensors.

Interaction studies involving thiazolo(3,2-b)(1,2,4)-triazole derivatives often focus on their binding affinity with biological targets. For example:

  • Protein Interactions: Investigations into how these compounds interact with specific proteins can elucidate their mechanisms of action in biological systems.
  • Cellular Uptake Studies: Understanding how these compounds are absorbed by cells can inform their efficacy as therapeutic agents.

Such studies are crucial for optimizing the design of new derivatives with enhanced biological activity.

Thiazolo(3,2-b)(1,2,4)-triazole shares structural similarities with several other heterocyclic compounds. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1H-[1,2,4]triazoleContains a triazole ringOften used in pharmaceuticals
ThiadiazoleFused ring system similar to thiazolesKnown for antimicrobial properties
BenzothiadiazoleContains both benzene and thiadiazole ringsUsed in dye synthesis and as a pesticide

The uniqueness of thiazolo(3,2-b)(1,2,4)-triazole lies in its specific combination of bromine and methoxy substituents on the phenyl rings which significantly influence its reactivity and biological activity compared to these similar compounds.

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Exact Mass

445.00958 g/mol

Monoisotopic Mass

445.00958 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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